
Oxazol-5-ylmethyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazol-5-ylmethyl trifluoromethanesulfonate is a chemical compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is known for its significant role in various chemical reactions and its utility in scientific research, particularly in the fields of medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxazol-5-ylmethyl trifluoromethanesulfonate typically involves the reaction of oxazole derivatives with trifluoromethanesulfonic anhydride. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition of the reactants. Common solvents used in this reaction include dichloromethane and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically monitored using techniques such as NMR, HPLC, and LC-MS to ensure the desired product is obtained .
Análisis De Reacciones Químicas
Types of Reactions
Oxazol-5-ylmethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles such as amines and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for oxidation and reduction reactions, respectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring .
Aplicaciones Científicas De Investigación
Oxazol-5-ylmethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of oxazol-5-ylmethyl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify biological molecules and pathways, making it useful in various biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to oxazol-5-ylmethyl trifluoromethanesulfonate include:
- Oxazol-5-ylmethyl chloride
- Oxazol-5-ylmethyl bromide
- Oxazol-5-ylmethyl iodide
Uniqueness
What sets this compound apart from these similar compounds is its trifluoromethanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions, enhancing its utility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C5H4F3NO4S |
|---|---|
Peso molecular |
231.15 g/mol |
Nombre IUPAC |
1,3-oxazol-5-ylmethyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H4F3NO4S/c6-5(7,8)14(10,11)13-2-4-1-9-3-12-4/h1,3H,2H2 |
Clave InChI |
HCUJAEQSOPQRRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC=N1)COS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


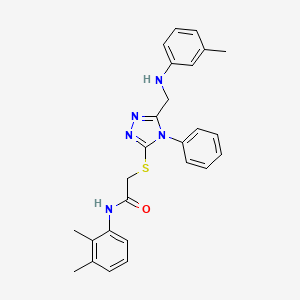
![Methyl 2-amino-7-hydroxybenzo[d]thiazole-6-carboxylate](/img/structure/B11771105.png)
![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(phenyl)methanol](/img/structure/B11771130.png)

![5-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B11771136.png)
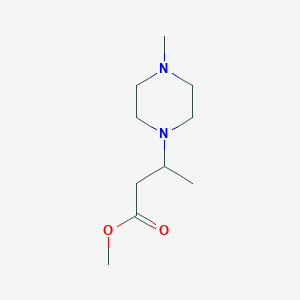
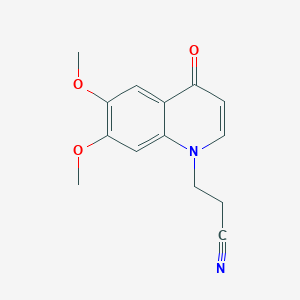
![6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11771166.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutan-1-amine](/img/structure/B11771179.png)
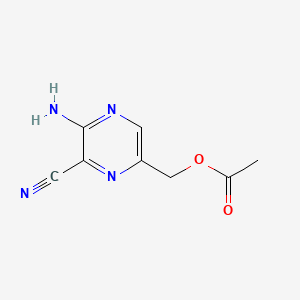
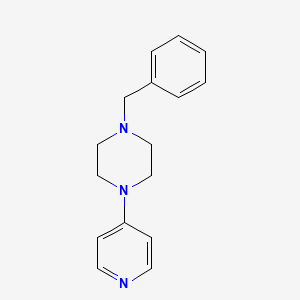
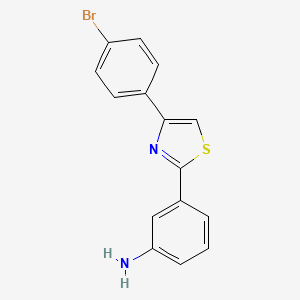
![3-Amino-N-(3-chloro-2-methylphenyl)-4-(2-chlorophenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771201.png)

